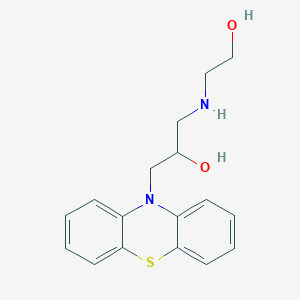

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

准备方法

The synthesis of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-chloropropanol to introduce the propanol group.

Amination: The resulting intermediate is then reacted with ethanolamine to form the final product, this compound.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

化学反应分析

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

科学研究应用

Chemistry

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol serves as a precursor in synthesizing more complex organic molecules. It undergoes various chemical reactions, including oxidation and reduction, making it valuable in synthetic organic chemistry.

Key Reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Reduction: Reduction with sodium borohydride can convert ketones to alcohols.

These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is studied for its effects on cellular processes and signaling pathways. It has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors.

Mechanism of Action:

- Receptor Binding: Interacts with dopamine and serotonin receptors, influencing mood regulation.

- Enzyme Inhibition: May inhibit enzymes involved in oxidative stress pathways, promoting cell survival.

Medical Applications

The pharmacological potential of this compound includes:

Antipsychotic Activity

Research indicates that this compound exhibits antipsychotic-like effects. In animal models, it significantly reduced hyperactivity induced by amphetamines, suggesting efficacy in treating schizophrenia-like symptoms.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages. Notably, treatment resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Antipsychotic Activity Study

A study conducted on rodents demonstrated that the administration of this compound led to a significant decrease in hyperactivity when compared to control groups treated with amphetamines. This suggests a potential therapeutic role in managing symptoms associated with psychotic disorders.

Anti-inflammatory Study

In vitro experiments showed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages. The results indicated a marked decrease in both TNF-alpha and IL-6 levels post-treatment, underscoring its potential application as an anti-inflammatory agent.

作用机制

The mechanism of action of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol involves its interaction with various molecular targets. It is believed to exert its effects by:

Binding to Receptors: The compound may bind to dopamine and serotonin receptors, modulating neurotransmitter activity.

Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage.

Modulating Ion Channels: The compound could affect ion channels, altering cellular excitability and signaling.

相似化合物的比较

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their side chains and functional groups, leading to variations in their pharmacological profiles. For instance:

Chlorpromazine: Primarily used as an antipsychotic.

Promethazine: Known for its antihistaminic and antiemetic properties.

The unique combination of functional groups in this compound contributes to its distinct pharmacological and chemical properties.

生物活性

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol is a phenothiazine derivative that exhibits a range of biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their diverse pharmacological properties, including:

- Antipsychotic effects : Primarily through dopamine receptor antagonism.

- Antiemetic properties : By blocking dopamine receptors in the chemoreceptor trigger zone.

- Antihistaminic effects : Through H1 receptor antagonism.

This compound, specifically, has been studied for its potential to modulate neurotransmitter systems and exhibit neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

-

Receptor Binding : The compound interacts with various neurotransmitter receptors, including:

- Dopamine Receptors : Modulating dopaminergic signaling, which is crucial in mood regulation and psychotic disorders.

- Serotonin Receptors : Potentially affecting mood and anxiety levels.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage and promoting cell survival.

- Ion Channel Modulation : The compound could influence ion channels, affecting neuronal excitability and synaptic transmission.

Case Studies

- Antipsychotic Activity : A study demonstrated that this compound exhibits antipsychotic-like effects in animal models. The compound significantly reduced hyperactivity induced by amphetamines, suggesting its potential efficacy in treating schizophrenia-like symptoms.

- Anti-inflammatory Effects : In vitro studies indicated that the compound inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent. This was evidenced by reduced levels of TNF-alpha and IL-6 following treatment with the compound.

Data Table of Biological Activities

The synthesis of this compound involves multiple steps:

- Formation of the Phenothiazine Core : Synthesized via cyclization reactions.

- Substitution Reaction : Introduction of the propanol group.

- Amination : Final reaction with ethanolamine to yield the target compound.

The chemical properties include:

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 316.42 g/mol

属性

IUPAC Name |

1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMIJVHRNQRZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。